molecular formula C21H23Cl2NO2 B561808 trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine CAS No. 1217630-23-3

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine

Cat. No.: B561808
CAS No.: 1217630-23-3
M. Wt: 392.32
InChI Key: ZVQCUUBEAJLJHR-IFXJQAMLSA-N
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Description

“trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine” is a compound that has been mentioned in the context of pharmaceutical compositions. These compositions, which also contain other active agents, can be used to treat conditions such as menopause, mood disorders, anxiety disorders, and cognitive disorders .

Scientific Research Applications

Improved Synthesis Methods

Researchers have focused on improving the synthesis methods of compounds structurally related to trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine, particularly for pharmaceutical applications. For instance, Vukics et al. (2002) developed a novel industrial synthesis of sertraline hydrochloride, a closely related compound, highlighting a more advantageous process in terms of environmental and safety respects (Vukics et al., 2002). Similarly, Taber et al. (2004) presented a cleaner and more efficient alternative for the synthesis of a key intermediate in sertraline hydrochloride's production, emphasizing the reduction of hazardous byproducts (Taber et al., 2004).

Catalytic Applications and Organic Synthesis

Research has also explored the use of related compounds in catalytic applications and as intermediates in organic synthesis. Tsukamoto et al. (2016) demonstrated the use of palladium(II)-catalyzed annulation to produce 3,4-disubstituted-2-naphthalenamines, providing a method under mild conditions that expands the toolkit for synthetic chemists (Tsukamoto et al., 2016).

Molecular Structure Analysis

The molecular structure and analysis of compounds with similar structures have been a point of interest. Sarala et al. (2006) detailed the crystal structure of a sertraline key intermediate, contributing to a deeper understanding of the molecular architecture and potential reactivity pathways of these compounds (Sarala et al., 2006).

Reactivity and Mechanistic Insights

Research on the reactivity and mechanistic insights of compounds structurally related to this compound has been conducted to understand their chemical behavior better. Alonso et al. (1990) investigated the reactivity of a related compound under different conditions, shedding light on nuclear versus benzylic nucleophilic substitution reactions (Alonso et al., 1990).

Properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQCUUBEAJLJHR-IFXJQAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654532
Record name tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217630-23-3
Record name tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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